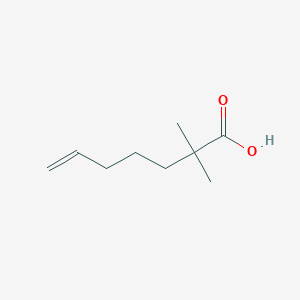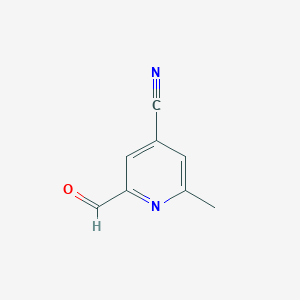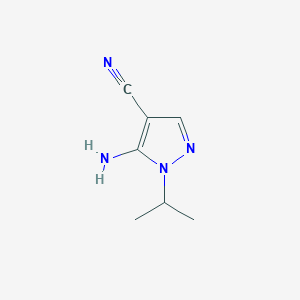![molecular formula C9H6F3N3O B1356826 5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン CAS No. 5711-62-6](/img/structure/B1356826.png)
5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン
説明
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine, commonly known as TFPA, is a compound of interest in the chemical and scientific research community. It is a heterocyclic compound that belongs to the oxadiazole family and is composed of a five-membered ring with two nitrogen atoms and one oxygen atom. TFPA has been studied extensively for its unique properties and potential applications in various scientific fields.
科学的研究の応用
製薬用途
“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”に存在するトリフルオロメチル基は、多くのFDA承認薬に共通する特徴です 。この基は、これらの化合物の薬理作用に貢献します。 “5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、新しい医薬品の開発に潜在的に使用できます 。
抗菌活性
“5-トリフルオロメチル-2-ホルミルフェニルボロン酸”は、“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”と類似した化合物であり、カンジダ・アルビカンスに対して中程度の抗菌活性を示しています 。 “5-トリフルオロメチル-2-ホルミルフェニルボロン酸”は、アスペルギルス・ニガーや大腸菌、枯草菌などのバクテリアに対しても高い活性を示しています 。このことから、“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”にも抗菌作用の可能性があることが示唆されます。
イミドイルクロリドの合成
“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、イミドイルクロリドの合成に潜在的に使用できます 。イミドイルクロリドは、有機合成において、特にイミドイルラジカルやイミドイルアニオンの調製において有用な中間体です。
クロマトグラフィーカラムの使用
“3,4-ビス(2-フルオロ-5-トリフルオロメチルフェニル)-2,5-ジヒドロフラン”は、類似の構造を持つ化合物であり、クロマトグラフィーカラムの調製に使用されています 。したがって、“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、同様の用途に潜在的に使用できます。
PI3K阻害における潜在的な使用
“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、細胞増殖、アポトーシス、運動性、細胞浸潤、グルコース代謝に関与する脂質キナーゼの一種であるPI3Ksを阻害することが発見されています 。したがって、“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、これらの生物学的プロセスに関する研究に潜在的に使用できます。
ペキシダルトニブの合成における潜在的な使用
“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、腱鞘巨細胞腫の治療薬であるペキシダルトニブの合成に使用されます 。したがって、“5-[2-(トリフルオロメチル)フェニル]-1,3,4-オキサジアゾール-2-アミン”は、同様の薬物の合成に潜在的に使用できます。
作用機序
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body .
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties would impact the bioavailability of the compound .
Result of Action
The interaction of the compound with its targets would lead to various cellular and molecular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine. For instance, the presence of other chemicals, temperature, and pH can affect the compound’s stability and efficacy .
生化学分析
Biochemical Properties
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in the enzyme’s conformation and activity .
Cellular Effects
The effects of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. It has been observed to alter the expression of specific genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, it can modulate cell signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine in laboratory settings are critical for understanding its stability and long-term effects. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time Prolonged exposure to certain environmental factors, such as light and temperature, can lead to its degradation
Dosage Effects in Animal Models
The effects of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects, such as toxicity and organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm.
Metabolic Pathways
5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence biochemical processes . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential impact on overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine within cells and tissues are essential for understanding its bioavailability and efficacy. This compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can affect its interactions with other biomolecules and its overall function.
特性
IUPAC Name |
5-[2-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3O/c10-9(11,12)6-4-2-1-3-5(6)7-14-15-8(13)16-7/h1-4H,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFGKVGSCXXDAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592503 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5711-62-6 | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5711-62-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[2-(Trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![7-(tert-Butoxycarbonyl)-3-chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1356787.png)